4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide
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Overview
Description
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide is a complex organic compound with a unique structure that combines a benzamide core with a sulfonamide group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The sulfonamide group is introduced through a sulfonation reaction, and the pyridine ring is attached via a coupling reaction. Common reagents used in these reactions include sulfonyl chlorides, amines, and palladium catalysts for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or benzamides.
Scientific Research Applications
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-[(4-methylphenyl)sulfamoyl]benzoic acid: Shares the sulfonamide group but lacks the pyridine ring.
4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid: Similar structure with a different position of the methyl group on the phenyl ring.
Uniqueness
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide is unique due to the presence of both the sulfonamide group and the pyridine ring, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-methyl-3-[(4-methylphenyl)sulfamoyl]-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-14-5-9-17(10-6-14)23-27(25,26)19-12-16(8-7-15(19)2)20(24)22-18-4-3-11-21-13-18/h3-13,23H,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQHRJRZDGCHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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